(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
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Overview
Description
(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound that belongs to the class of aromatic amines It features a complex structure with a 4-chloro-3-fluorophenyl group attached to a 5-methyl-1,2,4-oxadiazol-3-yl moiety via a methanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps. One common approach is to start with the preparation of the 5-methyl-1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The 4-chloro-3-fluorophenyl group can be introduced via a substitution reaction using suitable halogenated precursors. The final step involves the formation of the methanamine linker, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, reagents, and reaction conditions is critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine: can be compared with other aromatic amines and oxadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H9ClFN3O |
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Molecular Weight |
241.65 g/mol |
IUPAC Name |
(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C10H9ClFN3O/c1-5-14-10(15-16-5)9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,13H2,1H3 |
InChI Key |
KNLSOPFXUOKYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC(=C(C=C2)Cl)F)N |
Origin of Product |
United States |
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